molecular formula C178H248N44O45S7 B612427 广西毒素 1E CAS No. 1233152-82-3

广西毒素 1E

货号: B612427
CAS 编号: 1233152-82-3
分子量: 3948.61
InChI 键: SZVUKNYCMKWHNH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Guangxitoxin 1E, also known as GxTx-1E, is a potent and selective blocker of KV2.1 and KV2.2 channels . It acts as a gating modifier, shifting the voltage-dependence of Kv2.1 K+ currents towards depolarized potentials . In pancreatic beta-cells, Guangxitoxin 1E enhances glucose-stimulated insulin secretion by broadening the cell action potential and enhancing calcium oscillations .


Molecular Structure Analysis

The molecular structure of Guangxitoxin 1E is similar to those of tarantula toxins that target voltage sensors in Kv channels. It contains an ICK motif, composed of beta-strands, and contains a prominent cluster of solvent-exposed hydrophobic residues surrounded by polar residues . The molecular formula of Guangxitoxin 1E is C178H248N44O45S7 .


Chemical Reactions Analysis

Guangxitoxin 1E inhibits KV2 with an IC50 of 1-3 nM but has no significant effect on KV1.2, KV1.3, KV1.5, KV3.2 and BK potassium channels, nor on calcium and sodium channels CaV1.2, CaV2.2, NaV1.5, NaV1.7, NaV1.8 .


Physical And Chemical Properties Analysis

The molecular weight of Guangxitoxin 1E is 3948.61 Da . It is a highly pure, synthetic, and biologically active peptide toxin .

科学研究应用

  1. Kv2 钾离子通道的双光子成像工具:Thapa 等人 (2021) 开发了一种使用广西毒素-1E 变体标记活组织中 Kv2 钾离子通道的方法,从而可以使用双光子显微镜研究这些通道的构象变化 (Thapa 等人,2021)

  2. 研究电压依赖性粘附至 K+ 通道:Tilley 等人 (2013) 在 2013 年的一项研究中合成了广西毒素-1E 的生物活性变体,以研究其在活细胞中粘附至 Kv2.1 通道,从而深入了解离子通道的变构调节 (Tilley 等人,2013)

  3. 电压传感器的变构稳定化:Eum 等人 (2012) 研究了广西毒素-1E 对 K 通道电压门控的作用,发现 GxTX 的变体在其最内部构象中稳定了门控电荷,并调节了门控电荷运动,有助于理解活细胞中的电压传感器构象 (Eum 等人,2012)

  4. 珊瑚蛇毒毒素抑制 Kv2.1 钾离子通道:Schütter 等人 (2019) 探讨了来自珊瑚蛇毒液的毒素 MiDCA1 如何抑制 Kv2.1 通道,并发现广西毒素 (GxTx-1E) 竞争性地抑制了神经元中的外向钾电流,表明在神经肌肉连接研究中具有潜在应用 (Schütter 等人,2019)

作用机制

Target of Action

Guangxitoxin 1E primarily targets the voltage-gated Kv2.1 potassium channels . These channels are prominently expressed in pancreatic β-cells . The Kv2.1 channels play a crucial role in regulating the electrical activity of the cells, and thus, their function .

Mode of Action

Guangxitoxin 1E acts as a gating modifier, shifting the voltage-dependence of Kv2.1 potassium currents towards depolarized potentials . It inhibits Kv2.1 channels by binding to the voltage sensors of the channel and acting as a partial inverse agonist . When bound to Guangxitoxin 1E, Kv2.1 activates more slowly, deactivates more rapidly, and requires more positive voltage to reach the same potassium conductance as the unbound channel .

Biochemical Pathways

By inhibiting Kv2.1 potassium channels, Guangxitoxin 1E boosts action potentials of pancreatic β-cells . This leads to increased glucose-stimulated intracellular calcium oscillations . The rise in intracellular calcium levels triggers the exocytosis of insulin granules, intensifying glucose-stimulated insulin secretion .

Pharmacokinetics

It is known that guangxitoxin 1e enhances glucose-dependent insulin secretion from mouse islets . The half-maximal effective concentration (EC50) is about 400 nM in intact islets, roughly 100-fold higher than the half-maximal inhibitory concentration (IC50) for human Kv2.1 inhibition . This suggests that the bioavailability of Guangxitoxin 1E may be influenced by factors such as its concentration and the presence of glucose.

Result of Action

The primary result of Guangxitoxin 1E’s action is the enhancement of insulin secretion from pancreatic β-cells . By inhibiting Kv2.1 channels and boosting action potentials, Guangxitoxin 1E increases glucose-stimulated intracellular calcium oscillations, which in turn intensifies glucose-stimulated insulin secretion .

Action Environment

The action of Guangxitoxin 1E is influenced by the cellular and physiological environment. For instance, the presence of glucose is necessary for Guangxitoxin 1E to enhance insulin secretion . Additionally, the effect of Guangxitoxin 1E on Kv2.1 channels is voltage-dependent Therefore, the membrane potential of the cell can influence the efficacy of Guangxitoxin 1E

安全和危害

The safety data sheet for Guangxitoxin 1E suggests using water spray, carbon dioxide, dry chemical powder, or an appropriate foam to extinguish fires caused by this substance. In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .

未来方向

While the future directions for Guangxitoxin 1E are not explicitly mentioned in the available sources, its potent and selective blocking of KV2.1 and KV2.2 channels suggests potential applications in the study of these channels and their roles in various physiological processes .

生化分析

Biochemical Properties

Guangxitoxin 1E plays a significant role in biochemical reactions by inhibiting voltage-gated potassium channels, specifically KV2.1 and KV2.2 channels. This inhibition is achieved through the binding of Guangxitoxin 1E to the voltage-sensing domain of these channels, thereby altering their gating properties. The interaction between Guangxitoxin 1E and the KV2.1 channel involves the modification of the voltage-dependent gating, which reduces the affinity of the channel for the toxin . This interaction is crucial for understanding the role of Guangxitoxin 1E in modulating potassium ion flux across cell membranes.

Cellular Effects

Guangxitoxin 1E exerts various effects on different types of cells and cellular processes. In pancreatic β-cells, Guangxitoxin 1E enhances glucose-stimulated insulin secretion by inhibiting the delayed rectifier potassium current . This inhibition prolongs action potentials and increases intracellular calcium oscillations, which are essential for insulin secretion. Additionally, Guangxitoxin 1E has been shown to increase plasma somatostatin levels in mice without significantly affecting plasma insulin, glucagon, or blood glucose levels . These cellular effects highlight the potential therapeutic applications of Guangxitoxin 1E in regulating insulin secretion and glucose homeostasis.

Molecular Mechanism

The molecular mechanism of Guangxitoxin 1E involves its binding to the voltage sensors of the KV2.1 channel, acting as a partial inverse agonist . This binding stabilizes the voltage sensors in their resting conformation, thereby inhibiting the channel’s activation. Guangxitoxin 1E reduces the probability of voltage sensors activating, which limits the opportunities for the channel pore to open . This mechanism results in decreased potassium ion conductance and altered cellular excitability. The detailed understanding of this molecular mechanism provides insights into the potential therapeutic applications of Guangxitoxin 1E in modulating ion channel activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guangxitoxin 1E have been observed to change over time. The stability and degradation of Guangxitoxin 1E are critical factors influencing its long-term effects on cellular function. Studies have shown that Guangxitoxin 1E can inhibit KV2.1 channel currents in mouse acute cortical brain slices, with the inhibition being sustained over time . Additionally, the temporal effects of Guangxitoxin 1E on insulin secretion have been studied, demonstrating its ability to enhance glucose-dependent insulin secretion from mouse islets . These findings highlight the importance of considering the temporal dynamics of Guangxitoxin 1E in experimental settings.

Dosage Effects in Animal Models

The effects of Guangxitoxin 1E vary with different dosages in animal models. At low doses, Guangxitoxin 1E enhances glucose-stimulated insulin secretion without causing significant adverse effects . At higher doses, Guangxitoxin 1E may exhibit toxic effects, including prolonged action potentials and increased intracellular calcium oscillations . These dosage-dependent effects underscore the importance of optimizing the dosage of Guangxitoxin 1E for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

Guangxitoxin 1E is involved in metabolic pathways that regulate potassium ion flux and insulin secretion. The inhibition of KV2.1 channels by Guangxitoxin 1E shifts the voltage dependence of channel activation to more depolarized potentials, a characteristic of gating-modifier peptides . This shift in voltage dependence enhances glucose-stimulated intracellular calcium oscillations and insulin secretion from pancreatic β-cells . Understanding the metabolic pathways involving Guangxitoxin 1E provides valuable insights into its potential therapeutic applications in diabetes and other metabolic disorders.

Transport and Distribution

The transport and distribution of Guangxitoxin 1E within cells and tissues are critical for its biological activity. Guangxitoxin 1E is transported across cell membranes and distributed within various tissues, including the pancreas and brain . The interaction of Guangxitoxin 1E with specific transporters and binding proteins influences its localization and accumulation within cells . These transport and distribution mechanisms are essential for understanding the pharmacokinetics and pharmacodynamics of Guangxitoxin 1E.

Subcellular Localization

Guangxitoxin 1E exhibits specific subcellular localization patterns that influence its activity and function. In pancreatic β-cells, Guangxitoxin 1E is localized to the plasma membrane, where it interacts with KV2.1 channels to modulate potassium ion flux and insulin secretion . The subcellular localization of Guangxitoxin 1E is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of Guangxitoxin 1E provides insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name

1-[2-[[1-[2-[[4-amino-4-oxo-2-[[13,42,57,89-tetrakis(4-aminobutyl)-75-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-66-benzyl-4,48-bis(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-16,60,63-tris(1H-indol-3-ylmethyl)-33-methyl-22-(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,41,44,47,50,53,56,59,62,65,68,71,74,81,87,90,93,96-heptacosaoxo-95-propan-2-yl-a,27,28,77,78,99-hexathia-2a,3,6,12,15,18,21,24,31,34,40,43,46,49,52,55,58,61,64,67,70,73,82,88,91,94,97-heptacosazahexacyclo[52.43.4.230,80.06,10.036,40.082,86]trihectane-25-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C178H248N44O45S7/c1-95(2)70-118-159(247)214-131(165(253)208-124(77-139(184)226)163(251)209-125(73-99-34-11-8-12-35-99)175(263)219-65-28-49-137(219)171(259)203-117(59-69-268-6)174(262)222-68-31-50-138(222)178(266)267)92-272-271-91-130-167(255)216-133-94-274-270-90-128(213-158(246)115(56-58-147(235)236)195-142(229)83-189-150(238)108(183)55-57-146(233)234)153(241)190-81-140(227)188-82-141(228)198-119(71-98-32-9-7-10-33-98)160(248)206-123(76-103-80-187-111-41-18-15-38-107(103)111)162(250)207-122(75-102-79-186-110-40-17-14-37-106(102)110)161(249)200-112(42-19-23-60-179)157(245)212-129(154(242)193-86-145(232)199-126(87-223)152(240)192-84-143(230)196-116(45-22-26-63-182)173(261)218-64-27-46-134(218)168(256)194-97(5)149(237)211-130)89-269-273-93-132(215-172(260)148(96(3)4)217-164(252)120(72-100-51-53-104(225)54-52-100)204-155(243)113(43-20-24-61-180)201-170(258)136-48-30-67-221(136)177(133)265)166(254)210-127(88-224)176(264)220-66-29-47-135(220)169(257)202-114(44-21-25-62-181)156(244)205-121(151(239)191-85-144(231)197-118)74-101-78-185-109-39-16-13-36-105(101)109/h7-18,32-41,51-54,78-80,95-97,108,112-138,148,185-187,223-225H,19-31,42-50,55-77,81-94,179-183H2,1-6H3,(H2,184,226)(H,188,227)(H,189,238)(H,190,241)(H,191,239)(H,192,240)(H,193,242)(H,194,256)(H,195,229)(H,196,230)(H,197,231)(H,198,228)(H,199,232)(H,200,249)(H,201,258)(H,202,257)(H,203,259)(H,204,243)(H,205,244)(H,206,248)(H,207,250)(H,208,253)(H,209,251)(H,210,254)(H,211,237)(H,212,245)(H,213,246)(H,214,247)(H,215,260)(H,216,255)(H,217,252)(H,233,234)(H,235,236)(H,266,267)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVUKNYCMKWHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C4CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N1)CCCCN)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C(C)C)CC7=CC=C(C=C7)O)CCCCN)NC2=O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N)CC8=CC=CC=C8)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CCCCN)CO)CCCCN)CC1=CNC2=CC=CC=C21)CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C178H248N44O45S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3949 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。